Methyl 3,5-dichloro-2-(difluoromethoxy)benzoate
Overview
Description
Methyl 3,5-dichloro-2-(difluoromethoxy)benzoate is a chemical compound known for its diverse applications in scientific research and industry. It is also referred to as diflufenican, a herbicide widely used in agriculture to control broadleaf weeds. This compound belongs to the family of benzoate herbicides and is recognized for its high potency and selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the difluoromethylation of a suitable precursor, followed by chlorination at specific positions on the benzene ring . The reaction conditions typically involve the use of difluoromethylation reagents and chlorinating agents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dichloro-2-(difluoromethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 3,5-dichloro-2-(difluoromethoxy)benzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research explores its potential therapeutic applications and its role in drug development.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl 3,5-dichloro-2-(difluoromethoxy)benzoate involves its interaction with specific molecular targets and pathways. As a herbicide, it inhibits key enzymes involved in plant growth, leading to the suppression of weed proliferation. The compound’s difluoromethoxy group plays a crucial role in its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dichloro-2-methoxybenzoate: Similar structure but lacks the difluoromethoxy group.
Methyl 3,5-dichloro-2-(trifluoromethoxy)benzoate: Contains a trifluoromethoxy group instead of difluoromethoxy.
Methyl 3,5-dichloro-2-(fluoromethoxy)benzoate: Contains a fluoromethoxy group instead of difluoromethoxy.
Uniqueness
Methyl 3,5-dichloro-2-(difluoromethoxy)benzoate is unique due to its difluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, binding affinity, and selectivity, making it more effective as a herbicide and in other applications.
Properties
IUPAC Name |
methyl 3,5-dichloro-2-(difluoromethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O3/c1-15-8(14)5-2-4(10)3-6(11)7(5)16-9(12)13/h2-3,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQSSKJJWZAJAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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